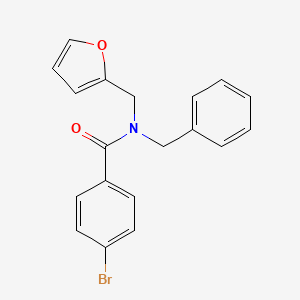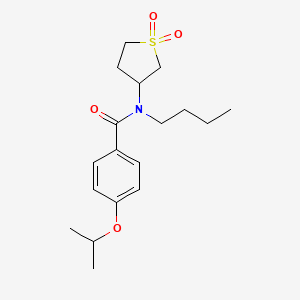
2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide, also known as DCPIB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in regulating cell volume and maintaining cellular homeostasis.
科学研究应用
2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide is in the study of VRACs. VRACs are involved in a wide range of physiological processes, including cell volume regulation, cell proliferation, and apoptosis. 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has been shown to selectively inhibit VRACs, making it a valuable tool for studying the role of these channels in various cellular processes.
In addition to its applications in the study of VRACs, 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has also been investigated for its potential as a therapeutic agent. Studies have shown that 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has anti-inflammatory properties and can reduce the severity of inflammation in animal models. 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as stroke and traumatic brain injury.
作用机制
2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide acts as a selective inhibitor of VRACs by binding to a specific site on the channel protein. VRACs are involved in the transport of chloride and other anions across the cell membrane, and their activity is regulated by changes in cell volume. 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide inhibits VRAC activity by preventing the movement of chloride ions through the channel pore, thereby disrupting the normal function of the channel.
Biochemical and Physiological Effects:
2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its role as a VRAC inhibitor, 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has been shown to modulate the activity of other ion channels, including calcium-activated potassium channels and sodium channels. 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has also been shown to reduce the production of reactive oxygen species and to inhibit the activity of enzymes involved in the inflammatory response.
实验室实验的优点和局限性
2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has several advantages as a research tool. Its selective inhibition of VRACs makes it a valuable tool for studying the role of these channels in various cellular processes. 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, there are also some limitations to the use of 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide in research. One limitation is that 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide may have off-target effects on other ion channels, which can complicate the interpretation of experimental results. Additionally, 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide has relatively poor solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
未来方向
There are several potential future directions for research on 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide. One area of interest is the development of more selective VRAC inhibitors that can be used to probe the function of these channels in greater detail. Another area of interest is the potential therapeutic applications of 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide, particularly in the treatment of neurological disorders and inflammatory conditions. Finally, there is a need for further research to better understand the off-target effects of 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide on other ion channels and to develop strategies to minimize these effects.
Conclusion:
In conclusion, 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide is a chemical compound that has significant potential as a research tool and therapeutic agent. Its selective inhibition of VRACs makes it a valuable tool for studying the role of these channels in various cellular processes, and its anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of a range of conditions. Further research is needed to fully understand the potential applications of 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide and to develop more selective and effective inhibitors of VRACs.
合成方法
2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4,6-dichloropyridine-3-sulfonamide with 3-fluoroacetophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-(4,6-dichloropyridine-3-sulfonamido)-N-(3-fluorophenyl)acetamide in its pure form.
属性
IUPAC Name |
2-[(4,6-dichloropyridin-3-yl)sulfonylamino]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN3O3S/c14-10-5-12(15)17-6-11(10)23(21,22)18-7-13(20)19-9-3-1-2-8(16)4-9/h1-6,18H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHYMGZCGYCEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CNS(=O)(=O)C2=CN=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide](/img/structure/B2952789.png)
![2-Chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2952793.png)
![5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2952794.png)
![4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2952795.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2952796.png)
![4-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2952797.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide](/img/structure/B2952799.png)
![7-(3,4-dimethylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2952801.png)
![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2952802.png)


![N-cyclohexyl-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2952806.png)
![1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2952809.png)